molecular formula C15H20FN5O3 B13431741 (2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate

(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate

Cat. No.: B13431741
M. Wt: 337.35 g/mol
InChI Key: MQMBZUVROTXWIZ-CYBMUJFWSA-N
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Description

(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate is a synthetic organic compound that features an azido group, a fluoro-substituted aromatic ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(4-morpholinyl)aniline and (2R)-1-chloro-2-propanol.

    Azidation: The azido group is introduced via a nucleophilic substitution reaction using sodium azide.

    Coupling Reaction: The fluoro-substituted aromatic amine is coupled with the azido-propanol intermediate under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The azido group can undergo oxidation to form nitrene intermediates.

    Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitrene intermediates which can further react to form various products.

    Reduction: Conversion of the azido group to an amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Click Chemistry: The azido group can participate in click chemistry reactions, making it useful for bioconjugation and materials science.

    Fluorine Chemistry: The presence of a fluoro group can influence the reactivity and properties of the compound.

Biology

    Bioconjugation: The compound can be used to label biomolecules via click chemistry.

    Drug Development:

Medicine

    Diagnostic Imaging: The compound could be used as a precursor for radiolabeled imaging agents.

    Therapeutics: Potential use in the development of new therapeutic agents targeting specific biological pathways.

Industry

    Materials Science: The compound could be used in the synthesis of novel materials with unique properties.

    Chemical Biology: Applications in the study of biological systems through chemical probes.

Mechanism of Action

The mechanism of action of (2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate would depend on its specific application. For example, in bioconjugation, the azido group reacts with alkynes to form stable triazole linkages. In drug development, the compound’s interaction with molecular targets such as enzymes or receptors would be key to its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-Azido-3-[[3-fluoro-4-(4-piperidinyl)phenyl]amino]-2-propanol 2-Acetate: Similar structure but with a piperidine ring instead of a morpholine ring.

    (2R)-1-Azido-3-[[3-chloro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

    Morpholine Ring: The presence of a morpholine ring can influence the compound’s solubility and reactivity.

    Fluoro Group: The fluoro group can affect the compound’s electronic properties and interactions with biological targets.

Properties

Molecular Formula

C15H20FN5O3

Molecular Weight

337.35 g/mol

IUPAC Name

[(2R)-1-azido-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-yl] acetate

InChI

InChI=1S/C15H20FN5O3/c1-11(22)24-13(10-19-20-17)9-18-12-2-3-15(14(16)8-12)21-4-6-23-7-5-21/h2-3,8,13,18H,4-7,9-10H2,1H3/t13-/m1/s1

InChI Key

MQMBZUVROTXWIZ-CYBMUJFWSA-N

Isomeric SMILES

CC(=O)O[C@H](CNC1=CC(=C(C=C1)N2CCOCC2)F)CN=[N+]=[N-]

Canonical SMILES

CC(=O)OC(CNC1=CC(=C(C=C1)N2CCOCC2)F)CN=[N+]=[N-]

Origin of Product

United States

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